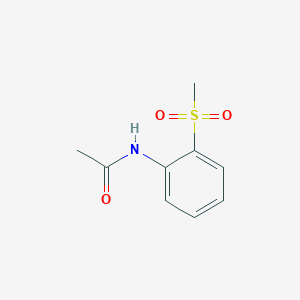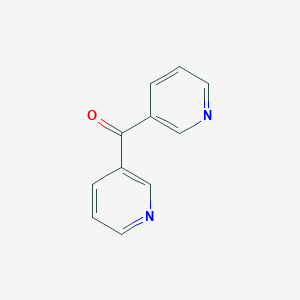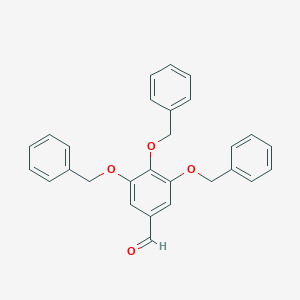
3,4,5-Tribenzyloxybenzaldehyde
Vue d'ensemble
Description
3,4,5-Tribenzyloxybenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzaldehyde derivative that is synthesized through a specific method and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 3,4,5-Tribenzyloxybenzaldehyde is not fully understood, but it is believed to involve the formation of covalent bonds with specific biomolecules. This compound has been shown to react with nucleophiles such as amines and thiols, which suggests that it may interact with proteins and enzymes in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-Tribenzyloxybenzaldehyde have not been extensively studied, but some research has suggested that it may have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, although further research is needed to determine its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-Tribenzyloxybenzaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic molecules. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient reagent for organic chemists. However, one limitation of using 3,4,5-Tribenzyloxybenzaldehyde is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 3,4,5-Tribenzyloxybenzaldehyde. One area of interest is its potential as a cancer treatment, which could be explored through in vivo studies and clinical trials. Additionally, this compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Finally, 3,4,5-Tribenzyloxybenzaldehyde could be used as a building block for the synthesis of new pharmaceuticals and natural products, which could have important applications in medicine and industry.
Conclusion:
In conclusion, 3,4,5-Tribenzyloxybenzaldehyde is a benzaldehyde derivative that has shown promising results in scientific research. Its potential applications in various fields, including organic chemistry, cancer treatment, and disease prevention, make it an important compound for further study. While there are limitations to its use in lab experiments, the versatility and convenience of this compound make it a valuable reagent for organic chemists. Future research on 3,4,5-Tribenzyloxybenzaldehyde could lead to important discoveries in medicine and industry.
Applications De Recherche Scientifique
3,4,5-Tribenzyloxybenzaldehyde has shown potential applications in scientific research, particularly in the field of organic chemistry. This compound can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals and natural products. Additionally, 3,4,5-Tribenzyloxybenzaldehyde has been used as a reagent in the synthesis of chiral compounds and as a ligand in catalytic reactions.
Propriétés
Numéro CAS |
6137-86-6 |
|---|---|
Nom du produit |
3,4,5-Tribenzyloxybenzaldehyde |
Formule moléculaire |
C28H24O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3,4,5-tris(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C28H24O4/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |
Clé InChI |
ABEPSQZVZNRXCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


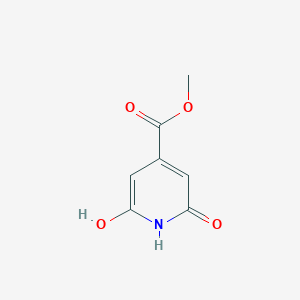
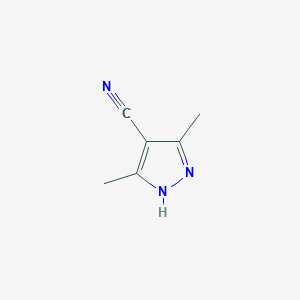
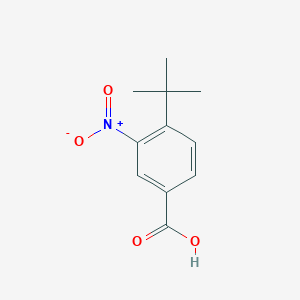


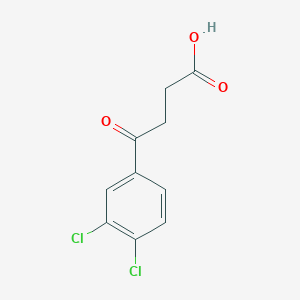
![9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B189064.png)
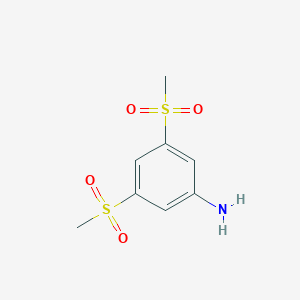
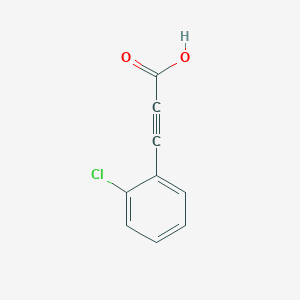
![2-[(2-Ethylphenyl)carbamoyl]benzoic acid](/img/structure/B189067.png)
